molecular formula C15H13Cl2NOS B4956778 2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide

Cat. No. B4956778
M. Wt: 326.2 g/mol
InChI Key: ULNWUIBAHCOJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide is a synthetic compound that belongs to the class of thioamides. It is commonly referred to as CBTA and has been widely used in scientific research due to its unique properties.

Mechanism of Action

CBTA inhibits HDAC activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes gene expression. CBTA has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes.
Biochemical and Physiological Effects
CBTA has been shown to have a wide range of biochemical and physiological effects. It has been reported to modulate the expression of genes involved in inflammation, cell cycle, apoptosis, and angiogenesis. CBTA has also been shown to inhibit the replication of several viruses, including HIV, by interfering with viral gene expression.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC activity, which makes it a valuable tool for studying the role of HDACs in various biological processes. CBTA is also relatively easy to synthesize and has good solubility in common organic solvents. However, CBTA has some limitations for lab experiments. It has poor aqueous solubility, which can limit its use in certain assays. CBTA also has low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on CBTA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CBTA. Another area of interest is the investigation of the role of CBTA in epigenetic regulation and its potential use in epigenetic therapy. Finally, the development of novel drug delivery systems for CBTA could improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of CBTA involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate in the presence of a base. The resulting product is then reacted with 4-chloroaniline to obtain CBTA. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

CBTA has been extensively used in scientific research as a pharmacological tool to study the role of thioamides in various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. CBTA has also been reported to have anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-3-1-11(2-4-12)9-20-10-15(19)18-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWUIBAHCOJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)acetamide

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